Ribitol-3-13C
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Overview
Description
Ribitol-3-13C, also known as Adonitol-3-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position of ribitol. Ribitol itself is a crystalline pentose alcohol formed by the reduction of ribose. It is naturally found in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria in the form of ribitol phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ribitol-3-13C can be synthesized by the reduction of ribose-3-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions to ensure the selective reduction of the aldehyde group to an alcohol group, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve microbial fermentation processes. For instance, enhancing the flux of D-glucose to the pentose phosphate pathway in Saccharomyces cerevisiae can lead to the production of D-ribose and subsequently this compound .
Chemical Reactions Analysis
Types of Reactions: Ribitol-3-13C undergoes various chemical reactions, including:
Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents such as nitric acid (HNO3).
Reduction: Ribitol itself is a product of the reduction of ribose.
Substitution: Ribitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products:
Oxidation: Ribose, ribonic acid.
Reduction: Ribitol.
Substitution: Esterified or etherified derivatives of ribitol
Scientific Research Applications
Ribitol-3-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Mechanism of Action
Ribitol-3-13C exerts its effects primarily through its incorporation into metabolic pathways. In cancer research, ribitol has been shown to enhance glycolysis and nucleotide biosynthesis, leading to metabolic reprogramming of cancer cells. This involves the modulation of key enzymes and pathways, such as the pentose phosphate pathway and glycolytic enzymes .
Comparison with Similar Compounds
Ribose-3-13C: A labeled form of ribose used in similar metabolic studies.
Xylitol-3-13C: Another pentose alcohol labeled with carbon-13, used in studies of sugar alcohol metabolism.
Arabitol-3-13C: A labeled form of arabitol, used in research on sugar alcohols and their metabolic pathways
Uniqueness: Ribitol-3-13C is unique due to its specific labeling at the third carbon position, which allows for precise tracking and analysis in metabolic studies. Its role in enhancing glycolysis and nucleotide biosynthesis in cancer cells also sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H12O5 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2S,4R)-(313C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i5+1 |
InChI Key |
HEBKCHPVOIAQTA-ZYHPCEFGSA-N |
Isomeric SMILES |
C([C@H]([13CH]([C@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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